molecular formula C13H8FNO5 B6398951 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid CAS No. 1261933-04-3

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6398951
CAS No.: 1261933-04-3
M. Wt: 277.20 g/mol
InChI Key: UVACZDCCHDGUGB-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid is an organic compound that features both a nitro group and a hydroxyl group on a benzene ring, along with a fluorine atom

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(5-7)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVACZDCCHDGUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689400
Record name 3'-Fluoro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-04-3
Record name 3'-Fluoro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 4-(3-Fluoro-5-oxophenyl)-2-nitrobenzoic acid.

    Reduction: Formation of 4-(3-Fluoro-5-hydroxyphenyl)-2-aminobenzoic acid.

    Substitution: Formation of 4-(3-Methoxy-5-hydroxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid
  • 4-(3-Fluoro-5-hydroxyphenyl)nicotinic acid
  • 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrophenol

Uniqueness

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a hydroxyl group on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

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